2-Pentanoyl-3-picoline
Description
Contextualization within Pyridine (B92270) and Ketone Chemistry
2-Pentanoyl-3-picoline is fundamentally a substituted pyridine. Pyridine (C₅H₅N) is a basic heterocyclic organic compound structurally related to benzene, with one methine group replaced by a nitrogen atom. wikipedia.org The pyridine ring is a common motif in numerous natural products, pharmaceuticals, and agrochemicals, valued for its unique electronic properties and ability to participate in a wide array of chemical reactions. enpress-publisher.comglobalresearchonline.net The presence of the nitrogen atom makes the ring electron-deficient and imparts basicity.
The "picoline" designation indicates a methyl-substituted pyridine. In the case of 3-picoline (or beta-picoline), the methyl group is at the 3-position of the pyridine ring. wikipedia.org This methyl group can influence the reactivity of the ring through electronic and steric effects.
The second key feature of this compound is the pentanoyl group, a five-carbon acyl group, which makes the compound a ketone. The carbonyl group (C=O) in ketones is a site of significant chemical reactivity, readily undergoing nucleophilic addition and reactions at the α-carbon. The juxtaposition of the ketone and the picoline ring in this compound suggests a rich and complex chemical profile, where the reactivity of one functional group can be influenced by the other. For instance, the nitrogen atom in the pyridine ring can act as a coordinating site for metal catalysts, potentially influencing reactions at the nearby carbonyl group. rsc.orgacs.org
The synthesis of acylpyridines can be achieved through various methods, including the Friedel-Crafts acylation of picoline, though this can present challenges with regioselectivity. Other general methods for creating substituted pyridines include the Hantzsch and Kröhnke pyridine syntheses, which involve the condensation of carbonyl compounds, ammonia (B1221849), and β-keto esters or the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyls, respectively. wikipedia.orgfiveable.me
Significance in Contemporary Chemical and Biological Sciences
The significance of this compound in contemporary chemical and biological sciences can be inferred from the broad importance of pyridine and ketone-containing molecules. Pyridine derivatives are scaffolds of immense interest in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. enpress-publisher.comglobalresearchonline.netresearchgate.netnih.govtandfonline.com The specific substitution pattern of this compound makes it a potential intermediate in the synthesis of more complex, biologically active molecules.
The ketone functionality allows for a variety of chemical modifications. For example, 2-acylpyridines can participate in reactions such as the Henry reaction, which forms a new carbon-carbon bond and introduces a nitro group, a valuable precursor for other functional groups. rsc.orgacs.org The ability of the pyridine nitrogen and the ketone oxygen to act as chelating ligands for metal ions is also significant. This property is utilized in coordination chemistry and catalysis, where such compounds can form stable complexes that can mediate or catalyze various organic transformations. figshare.com
While direct research on the biological activity of this compound is not prominent, its structure suggests it could serve as a versatile building block. The combination of a heterocyclic ring, which can interact with biological targets, and a modifiable ketone group makes it a candidate for library synthesis in drug discovery programs. The lipophilic pentanoyl chain could also influence the compound's pharmacokinetic properties. The exploration of such ketone-substituted pyridines continues to be an active area of research for the development of new therapeutics and functional materials.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-methylpyridin-2-yl)pentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-3-4-7-10(13)11-9(2)6-5-8-12-11/h5-6,8H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXSJQRANAUTCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=C(C=CC=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 2 Pentanoyl 3 Picoline and Its Analogs
Direct Synthesis Approaches to 1-(3-Methyl-2-pyridinyl)-1-pentanone
Direct synthetic routes to 1-(3-Methyl-2-pyridinyl)-1-pentanone are actively being researched to provide efficient and scalable methods for its production. While specific detailed pathways for the direct synthesis of this exact molecule are not extensively documented in the provided results, general principles of forming acylpyridines can be applied. One common approach involves the reaction of a pyridine (B92270) derivative with an acylating agent. For instance, the synthesis of similar compounds like 1-(4-pyridinyl)-2-propanone has been achieved by treating 4-methylpyridine with acetic anhydride in the presence of acetyl chloride. prepchem.com This suggests that a parallel strategy for 2-Pentanoyl-3-picoline could involve the acylation of 3-picoline with a pentanoylating agent.
Another potential direct method is the α-methylation of pyridines. Research has shown the synthesis of various 2-methylpyridines through a continuous flow setup using a Raney® nickel catalyst. nih.gov This method, however, focuses on the introduction of a methyl group rather than a pentanoyl group.
Precursor-Based Synthesis of Pentanoylpyridine Derivatives
A significant portion of the synthetic efforts towards pentanoylpyridine derivatives relies on the modification of pre-existing pyridine-based precursors. These methods offer versatility and allow for the introduction of the pentanoyl group at a later stage of the synthesis.
Reactions of 3-Cyano-2-(methylthio)pyridines with Organolithium Reagents
Organolithium reagents are powerful tools in organic synthesis, acting as strong nucleophiles and bases. wikipedia.orgyoutube.com Their reaction with cyanopyridine derivatives provides a viable route to ketone-substituted pyridines. Specifically, the reaction of 3-cyano-2-(methylthio)pyridines with organolithium reagents, such as butyllithium, can lead to the formation of the corresponding pentanoylpyridine. The organolithium reagent adds to the nitrile group, and subsequent hydrolysis of the intermediate imine yields the desired ketone. youtube.com This approach is advantageous as it allows for the construction of the pentanoyl group directly on the pyridine ring. The addition of organolithium reagents to the imine bond of pyridine and related nitrogen heterocycles is a well-established reaction. cardiff.ac.uk
Hydrolysis of Dilithium Derivatives to 3-Pentanoylpyridine-2(1H)-thiones
A related precursor-based method involves the formation of dilithium derivatives from 3-cyanopyridine-2(1H)-thiones. The reaction of these thiones with an organolithium reagent like n-butyllithium proceeds first by metallation at the sulfur atom, followed by the addition of a second equivalent of the organolithium reagent to the cyano group. researchgate.net The subsequent hydrolysis of these dilithium intermediates leads to the formation of 3-pentanoylpyridine-2(1H)-thiones. researchgate.net These thiones can then serve as versatile precursors for further chemical transformations to obtain this compound.
Green Chemistry and Sustainable Synthesis of this compound Precursors
The principles of green chemistry are increasingly being applied to the synthesis of pyridine and its derivatives to reduce environmental impact. One area of focus is the use of more sustainable starting materials and catalysts. While specific green synthesis routes for this compound precursors are not detailed in the provided search results, broader trends in pyridine synthesis point towards more environmentally friendly approaches. For example, the synthesis of pyridine and 3-picoline from feedstocks like acrolein diethyl acetal and ammonia (B1221849) is being explored. ciac.jl.cn
Catalytic Approaches in the Synthesis of Pyridine and Picoline Scaffolds
Catalysis plays a crucial role in the efficient synthesis of the fundamental pyridine and picoline scaffolds, which are the building blocks for more complex molecules like this compound.
Zeolite-Catalyzed Reactions
Zeolites, with their well-defined porous structures and acidic properties, are effective catalysts for the synthesis of pyridines and picolines. nih.govresearchgate.netresearchgate.net They are used in multi-component reactions, for instance, the condensation of ethanol, formaldehyde, and ammonia. researchgate.net Different types of zeolites, such as H-Beta, H-ZSM-5, and H-ZSM-12, exhibit varying activities and selectivities. nih.govresearchgate.net For example, H-Beta zeolite has shown high activity in the synthesis of pyridine and picolines from ethanol, formaldehyde, and ammonia. researchgate.net The reaction of acrolein and ammonia over Y-type zeolites has also been studied for the production of pyridine and 3-picoline. mdpi.com The acidic and textural properties of the zeolite significantly influence the conversion and product distribution. mdpi.com Research has also explored the use of modified zeolites, such as ZnO loaded on HZSM-5, for the synthesis of pyridine and 3-picoline from unsaturated aldehydes and ammonia. rsc.org
| Catalyst | Reactants | Major Products | Reference |
| H-Beta Zeolite | Ethanol, Formaldehyde, Ammonia | Pyridine, Picolines | researchgate.net |
| H-ZSM-5 Zeolite | Ethanol, Formaldehyde, Ammonia | Pyridine, Picolines | researchgate.net |
| H-ZSM-12 Zeolite | Ethanol, Formaldehyde, Ammonia | Picolines, Lutidines | researchgate.net |
| Y-Type Zeolites | Acrolein, Ammonia | Pyridine, 3-Picoline | mdpi.com |
| ZnO/HZSM-5 | Acrolein Dimethyl Acetal, Ammonia | Pyridine, 3-Picoline | rsc.org |
Heterogeneous Catalysis.
The synthesis of acylpyridines, including this compound, can be approached through various C-C bond-forming reactions, with heterogeneous catalysis offering a promising avenue for scalable and sustainable production. While specific literature on the direct synthesis of this compound using heterogeneous catalysts is not abundant, analogous reactions provide a strong basis for potential synthetic routes.
Vapor-phase alkylation and acylation reactions over solid catalysts are established methods for the functionalization of pyridine and its derivatives. For instance, the methylation of pyridine with methanol to produce 3-picoline has been successfully demonstrated over various solid acid catalysts, such as Zn₁₋ₓCoₓFe₂O₄ spinels. iitm.ac.in This indicates the feasibility of introducing alkyl chains onto the pyridine ring in a continuous-flow, high-temperature process.
Furthermore, the vapor-phase oxidation of 3-picoline to nicotinic acid over Cr₁₋ₓAlₓVO₄ catalysts highlights the reactivity of the methyl group and the stability of the pyridine ring under heterogeneous catalytic conditions at elevated temperatures. researchgate.net A patented process for the synthesis of acetylpyridines involves the gas-phase reaction of pyridinecarboxylic esters with acetic acid over a titanium dioxide-based catalyst. This method provides a direct precedent for the acylation of a pyridine derivative in the vapor phase using a heterogeneous catalyst.
Drawing parallels from these examples, a plausible heterogeneous catalytic synthesis of this compound could involve the vapor-phase acylation of 3-picoline with a suitable acylating agent, such as pentanoic anhydride or pentanoyl chloride, over a solid acid catalyst. Potential catalysts could include zeolites, mixed metal oxides, or supported heteropolyacids, which are known to catalyze Friedel-Crafts type acylations. researchgate.net The reaction conditions, including temperature, pressure, and catalyst composition, would need to be optimized to achieve selective acylation at the C-2 position of the 3-picoline ring.
Another approach could be the α-methylation of a pre-synthesized 2-pentanoylpyridine, analogous to the flow synthesis of 2-methylpyridines via α-methylation of pyridines using a Raney® nickel catalyst. researchgate.net However, this would represent a multi-step synthesis.
The table below summarizes relevant heterogeneous catalytic reactions that inform potential synthetic strategies for this compound.
| Reaction | Substrate(s) | Catalyst | Product(s) | Relevance to this compound Synthesis |
| Vapor-phase methylation | Pyridine, Methanol | Zn₁₋ₓCoₓFe₂O₄ | 3-Picoline, 3,5-Lutidine | Demonstrates C-C bond formation on the pyridine ring using heterogeneous catalysis. |
| Vapor-phase oxidation | 3-Picoline, O₂ | Cr₁₋ₓAlₓVO₄ | Nicotinic acid, Pyridine-3-carbaldehyde | Shows reactivity of the picoline methyl group under heterogeneous conditions. researchgate.net |
| Gas-phase acylation | Pyridinecarboxylic ester, Acetic acid | Titanium dioxide-based | Acetylpyridine | Provides a direct precedent for vapor-phase acylation of pyridine derivatives. |
| α-Methylation (Flow) | Substituted Pyridines, Alcohol | Raney® Nickel | 2-Methylpyridines | Illustrates heterogeneous catalytic C-C bond formation at the α-position of the pyridine ring. researchgate.net |
Functionalization and Derivatization of this compound.
The this compound molecule possesses two primary sites for functionalization: the ketone carbonyl group and the pyridine ring. The reactivity of the ketone functionality is well-established and offers numerous possibilities for derivatization. Standard ketone reactions, such as reduction to the corresponding secondary alcohol, can be achieved using various reducing agents. For example, the reduction of acetylpyridines with dicyclopentylzinc to yield the corresponding secondary alcohols has been reported. researchgate.net
The carbonyl group can also undergo addition-elimination reactions with primary amines or their derivatives to form imines (Schiff bases) and related compounds. msu.edu These reactions are typically acid-catalyzed and can be used to introduce a wide variety of substituents. Furthermore, enamines can be formed through the reaction with secondary amines. msu.edu
Derivatization is a key strategy in analytical chemistry and medicinal chemistry to modify the properties of a molecule. mdpi.com For instance, derivatization of N-acyl glycines with 3-nitrophenylhydrazine has been used for targeted metabolomics analysis, highlighting a method to enhance detection and quantification. nih.gov Such derivatization of the pentanoyl group could be employed to create analytical standards or to modify the pharmacokinetic properties of potential drug candidates.
The pyridine ring itself, although generally less reactive towards electrophilic substitution than benzene, can be functionalized. The presence of the deactivating acyl group at the 2-position and the methyl group at the 3-position will direct further substitution. A patent for the synthesis of 2-cyano-3-picoline describes the activation of the pyridine ring using vanadium pentoxide and nitric acid, followed by reaction with sodium cyanide, demonstrating a method for introducing a cyano group onto the picoline ring. google.com
Synthesis of Fused Heterocyclic Systems from Pentanoyl Analogs.
The strategic placement of the pentanoyl and methyl groups in this compound makes it a valuable precursor for the synthesis of fused heterocyclic systems, particularly those containing pyrimidine or pyrazole rings. These fused systems are of significant interest due to their prevalence in biologically active molecules. nih.govnih.gov
One common strategy for constructing fused pyrimidine rings, such as the pyrido[2,3-d]pyrimidine system, involves the cyclocondensation of a 2-amino-3-acylpyridine derivative with a suitable one-carbon synthon. Although starting directly from this compound would require prior introduction of an amino group, the principle is well-established. For example, the synthesis of various pyrido[2,3-d]pyrimidine derivatives has been achieved through the acylation or thioacylation of o-aminonicotinonitrile followed by intramolecular heterocyclization. rsc.org
A more direct approach would involve the reaction of the enolate of this compound (or a more reactive enamine derivative) with a suitable reagent to build the second ring. For instance, the synthesis of pyridopyrimidines has been achieved through the heteroannulation of an enaminone with 6-aminouracil in acidic conditions. nih.gov
The synthesis of pyrazolo[3,4-b]pyridines can be achieved through the cyclization of 5-aminopyrazole derivatives with α,β-unsaturated ketones. mdpi.com In a related fashion, this compound could be converted into an α,β-unsaturated ketone analog, which could then undergo cyclization with a hydrazine derivative to form a pyrazolo[3,4-b]pyridine fused system. The synthesis of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids from 5-amino-3-methyl-1-phenyl-1H-pyrazole, various aromatic aldehydes, and pyruvic acid demonstrates the versatility of this approach. asianpubs.org
The following table outlines representative synthetic strategies for fused heterocyclic systems that could be adapted from pentanoyl analogs of 3-picoline.
| Fused System | Precursor Type | Reagents/Conditions | Resulting Structure |
| Pyrido[2,3-d]pyrimidine | 2-Amino-3-acylpyridine | Acid chloride, Pyridine | 2-Arylpyrido[2,3-d]pyrimidine |
| Pyrido[2,3-d]pyrimidine | Enaminone of 3-acylpyridine | 6-Aminouracil, Acid | Pyrido[2,3-d]pyrimidine |
| Pyrazolo[3,4-b]pyridine | α,β-Unsaturated ketone derived from 2-acylpyridine | 5-Amino-1-phenyl-pyrazole, ZrCl₄ | 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine |
| Pyrazolo[3,4-b]pyridine | 2-Arylaminomethyl-3-nitropyridine | Acid catalysis | 2-Arylpyrazolo[4,3-b]pyridin-3(2H)-one |
Advanced Spectroscopic and Structural Elucidation Techniques for 2 Pentanoyl 3 Picoline
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule. For 2-Pentanoyl-3-picoline, both ¹H and ¹³C NMR spectroscopy are instrumental in confirming its structural integrity.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of this compound, the chemical shifts and coupling patterns of the protons provide a fingerprint of the molecule's structure. The aromatic protons on the picoline ring are expected to appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The proton at the C4 position is expected to be a doublet of doublets, coupling to the protons at C5 and C6. The C5 proton would likely appear as a multiplet, while the C6 proton would be a doublet.
The protons of the pentanoyl group will be found in the upfield region. The α-methylene protons (adjacent to the carbonyl group) are expected to be the most deshielded of the aliphatic protons, likely appearing as a triplet around 2.8-3.0 ppm. The subsequent methylene (B1212753) groups will show progressively more upfield shifts, with the terminal methyl group appearing as a triplet at approximately 0.9 ppm. The methyl group on the picoline ring would appear as a singlet in the range of 2.3-2.6 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Picoline H4 | ~7.4 | dd |
| Picoline H5 | ~7.2 | m |
| Picoline H6 | ~8.4 | d |
| Picoline -CH₃ | ~2.5 | s |
| Pentanoyl α-CH₂ | ~2.9 | t |
| Pentanoyl β-CH₂ | ~1.7 | sextet |
| Pentanoyl γ-CH₂ | ~1.4 | sextet |
| Pentanoyl δ-CH₃ | ~0.9 | t |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound provides complementary information to the ¹H NMR spectrum. The carbonyl carbon of the pentanoyl group is expected to be the most downfield signal, typically in the range of 195-205 ppm. The aromatic carbons of the picoline ring will resonate between 120 and 155 ppm. The carbon bearing the pentanoyl group (C2) and the nitrogen-bearing carbon (C6) are expected to be the most deshielded of the ring carbons. The aliphatic carbons of the pentanoyl chain will appear in the upfield region of the spectrum, generally below 40 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Picoline C2 | ~152 |
| Picoline C3 | ~135 |
| Picoline C4 | ~137 |
| Picoline C5 | ~123 |
| Picoline C6 | ~148 |
| Picoline -CH₃ | ~18 |
| Pentanoyl C=O | ~200 |
| Pentanoyl α-C | ~38 |
| Pentanoyl β-C | ~26 |
| Pentanoyl γ-C | ~22 |
| Pentanoyl δ-C | ~14 |
Vibrational Spectroscopy for Conformational and Bonding Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable insights into the conformational and bonding characteristics of molecules by probing their vibrational modes.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. A strong, sharp band in the region of 1690-1710 cm⁻¹ would be indicative of the C=O stretching vibration of the ketone. The aromatic C=C and C=N stretching vibrations of the picoline ring are expected to appear in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic ring will be observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the pentanoyl and methyl groups will appear just below 3000 cm⁻¹.
Table 3: Predicted FTIR Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3050-3150 |
| Aliphatic C-H Stretch | 2850-2960 |
| C=O Stretch | 1690-1710 |
| Aromatic C=C and C=N Stretch | 1400-1600 |
| C-C Stretch | 1000-1200 |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR. While the C=O stretch is typically a strong band in the IR spectrum, it is often weaker in the Raman spectrum. Conversely, the aromatic ring vibrations, particularly the symmetric "ring breathing" mode around 1000 cm⁻¹, are often strong in the Raman spectrum. The C-H stretching vibrations will also be present. The combination of FTIR and Raman data allows for a more complete picture of the vibrational modes of this compound. orientjchem.org
Advanced Laser Spectroscopic Methods (e.g., LIF, SVLF, FDIR)
Advanced laser spectroscopic techniques can provide even more detailed information about the electronic and vibrational structure of molecules.
Laser-Induced Fluorescence (LIF): LIF spectroscopy is a highly sensitive technique that can be used to study the electronic excited states of molecules. youtube.com By exciting the molecule with a tunable laser and detecting the subsequent fluorescence, one can obtain information about the energies and lifetimes of these excited states. For this compound, LIF could be used to probe the n-π* and π-π* transitions associated with the carbonyl group and the aromatic ring.
Single Vibronic Level Fluorescence (SVLF): SVLF spectroscopy is a high-resolution technique that involves exciting a specific vibrational level within an electronic state and observing the dispersed fluorescence. arxiv.orgnih.gov This allows for the detailed study of vibrational energy levels in both the ground and excited electronic states and can provide information about vibrational coupling and energy transfer processes within the molecule.
Fourier Transform Deep Infrared (FDIR) Spectroscopy: While not a standard acronym, if referring to Far-Infrared spectroscopy, this technique probes the low-frequency vibrations of a molecule, such as torsional modes and other skeletal vibrations. This information is particularly useful for studying the conformational landscape of flexible molecules like this compound, as different conformers will have distinct far-infrared spectra.
Mass Spectrometry for Molecular Ion Characterization
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing valuable information about its structure through the analysis of fragmentation patterns. For this compound, mass spectrometry would confirm the molecular formula and offer insights into the connectivity of the pentanoyl and 3-picoline moieties.
The electron ionization (EI) mass spectrum of this compound is expected to exhibit a distinct molecular ion peak (M⁺•). The exact mass of this peak would correspond to the sum of the atomic masses of its constituent atoms (C₁₁H₁₅NO). High-resolution mass spectrometry would allow for the determination of the elemental composition with high accuracy, confirming this formula.
Upon ionization, the molecular ion of this compound is anticipated to undergo characteristic fragmentation, providing a unique fingerprint for the molecule. The fragmentation is likely to occur at the weakest bonds and lead to the formation of stable carbocations and neutral radical species. Key predicted fragmentation pathways include:
Alpha-Cleavage: Fission of the bond between the carbonyl carbon and the adjacent carbon of the butyl chain is a common fragmentation pathway for ketones. This would result in the formation of a stable acylium ion.
McLafferty Rearrangement: If the alkyl chain is long enough (which it is in the pentanoyl group), a rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen can occur, followed by the elimination of a neutral alkene.
Cleavage at the Picoline Ring: Fragmentation can also be initiated by the cleavage of the bond connecting the carbonyl group to the picoline ring.
The predicted significant fragments and their corresponding mass-to-charge ratios (m/z) are detailed in the interactive table below.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Predicted m/z | Description |
| [C₁₁H₁₅NO]⁺• | 177 | Molecular Ion |
| [C₁₀H₁₂NO]⁺ | 162 | Loss of a methyl radical (•CH₃) |
| [C₇H₈N]⁺ | 106 | Cleavage of the pentanoyl group, retaining the picoline moiety with a proton transfer |
| [C₆H₆NO]⁺ | 108 | Acylium ion formed by cleavage adjacent to the picoline ring |
| [C₅H₁₁CO]⁺ | 85 | Acylium ion from the pentanoyl group |
| [C₄H₉]⁺ | 57 | Butyl cation |
| [C₆H₇N]⁺• | 93 | 3-Picoline radical cation |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The structure of this compound, containing both a pyridine (B92270) ring and a carbonyl group, suggests the presence of multiple chromophores that will give rise to a characteristic UV-Vis spectrum.
The expected electronic transitions for this compound are:
π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically of high intensity and are associated with the aromatic picoline ring and the carbonyl group. The conjugated system of the pyridine ring will exhibit strong absorption in the UV region.
n → π* Transitions: These are lower energy transitions that involve the promotion of a non-bonding electron (from the nitrogen atom of the picoline ring or the oxygen atom of the carbonyl group) to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions.
The absorption maxima (λmax) for these transitions can be predicted based on the data for similar compounds. Pyridine itself shows absorption bands around 251 nm, and the presence of the acyl substituent is expected to cause a bathochromic (red) shift. The carbonyl group's n → π* transition is typically observed in the region of 270-300 nm.
Interactive Data Table: Predicted UV-Vis Absorption Maxima for this compound
| Electronic Transition | Predicted λmax (nm) | Associated Chromophore |
| π → π | ~260-270 | Picoline Ring |
| n → π | ~280-290 | Carbonyl Group |
X-ray Diffraction for Solid-State Structure Determination
X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural information, including bond lengths, bond angles, and torsional angles, thereby defining the molecule's conformation in the solid state.
This technique would also elucidate the intermolecular interactions, such as hydrogen bonding (if applicable) and van der Waals forces, that govern the packing of the molecules in the crystal lattice. The crystal system, space group, and unit cell dimensions would be determined, providing a unique crystallographic fingerprint for the compound.
While no experimental crystal structure for this compound is currently available in the public domain, a hypothetical set of crystallographic data is presented below to illustrate the type of information that would be obtained from such an analysis. This hypothetical data is based on known structures of related picoline derivatives.
Interactive Data Table: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1002.5 |
| Z (molecules per unit cell) | 4 |
Computational Chemistry and Theoretical Investigations of 2 Pentanoyl 3 Picoline
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govnih.govscispace.com It is a common approach to determine a molecule's optimized geometry—the three-dimensional arrangement of atoms that corresponds to the lowest energy state. For 2-Pentanoyl-3-picoline, a DFT calculation, likely using a functional like B3LYP with a basis set such as 6-31G(d,p), would be performed to predict bond lengths, bond angles, and dihedral angles. nih.govscispace.com
These geometric parameters are fundamental to understanding the molecule's shape and steric properties. Furthermore, DFT calculations provide insights into the electronic structure, such as the distribution of electron density, which can be visualized using molecular electrostatic potential (MEP) maps. nih.gov These maps illustrate regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), offering clues to its intermolecular interactions.
Quantum Chemical Calculations of Reactivity and Frontier Orbitals
Quantum chemical calculations are essential for predicting the chemical reactivity of a molecule. researchgate.netnih.gov A key component of this analysis involves the study of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netsapub.org The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net
The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net For this compound, these calculations would identify the most probable sites for nucleophilic and electrophilic attack. Global reactivity descriptors such as electronegativity, chemical hardness, and softness, derived from HOMO and LUMO energies, would provide a quantitative measure of its reactivity. nih.gov
Table 1: Key Reactivity Descriptors from Frontier Orbital Energies
| Descriptor | Formula | Significance |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1/(2η) | Reciprocal of hardness, indicates higher reactivity. |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. nih.govmdpi.comnih.gov For a flexible molecule like this compound, which has a rotatable pentanoyl chain, MD simulations could explore its conformational landscape, identifying the most stable conformers and the energy barriers between them.
These simulations are particularly valuable for understanding how the molecule might interact with biological targets, such as proteins, or how it behaves in different solvents. nih.govmdpi.com By simulating the movement of every atom over time based on a force field, researchers can gain insights into dynamic processes that are not accessible from static calculations.
Prediction of Spectroscopic Parameters
Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecule's structure. nih.govnih.gov For this compound, DFT calculations could predict its vibrational frequencies, corresponding to infrared (IR) and Raman spectra. This theoretical spectrum helps in the assignment of experimental spectral bands to specific molecular vibrations.
Similarly, Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. nih.gov Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated to aid in the interpretation of experimental NMR data, which is a cornerstone of chemical structure elucidation.
Adsorption Behavior Studies on Material Surfaces
Theoretical studies can predict how a molecule like this compound might adsorb onto the surface of a material, a process relevant in fields such as catalysis, corrosion inhibition, and sensor technology. orientjchem.orgbiointerfaceresearch.commdpi.com Using DFT, researchers can model the interaction between the molecule and a specific surface, such as a metal or metal oxide. biointerfaceresearch.com
These calculations would determine the most stable adsorption geometry, the adsorption energy, and the nature of the bonding (physisorption vs. chemisorption). mdpi.com Analysis of the charge transfer between the molecule and the surface, as well as changes in the electronic structure upon adsorption, would provide a detailed understanding of the interaction mechanism. biointerfaceresearch.commdpi.com Such studies have been performed for simpler picoline and pyridine (B92270) derivatives, but not for the specific title compound. orientjchem.orgbiointerfaceresearch.com
Elucidation of Reaction Mechanisms and Kinetics Involving 2 Pentanoyl 3 Picoline
Mechanistic Pathways of Picoline and Pentanoylpyridine Synthesis
The synthesis of pentanoylpyridines often builds upon foundational methods for creating the picoline scaffold, followed by acylation. Picolines, which are methyl-substituted pyridines, can be synthesized through various condensation reactions. researchgate.netrsc.org A notable pathway involves the condensation of unsaturated aldehydes like acrolein with ammonia (B1221849) over catalysts. researchgate.netrsc.org The subsequent introduction of a pentanoyl group onto the picoline ring can be achieved through several mechanistic routes, including those mediated by organometallic reagents.
Organolithium reagents are powerful tools for the C-C bond formation required to introduce an acyl group onto a pyridine (B92270) ring. The reaction of organolithium compounds (RLi) with pyridine ketones is a key method for synthesizing derivatives. rsc.org The mechanism for the synthesis of a pentanoylpyridine via this route can be conceptualized as the nucleophilic addition of a pentyl-lithium reagent to a picolinecarboxaldehyde or the addition of an organolithium reagent to a picoline-N-oxide followed by rearomatization and oxidation.
A more common approach involves the reaction of an organolithium reagent with a pre-functionalized picoline. For instance, reacting 3-picoline with a strong base like lithium diisopropylamide (LDA) can generate a lithiated intermediate. This nucleophilic species can then react with a pentanoyl-containing electrophile, such as pentanoyl chloride or a pentanoic anhydride, to yield 2-pentanoyl-3-picoline.
In reactions involving 2-acylpyridines, the nitrogen atom plays a significant role. It can chelate the lithium cation of the organolithium reagent, influencing the stereochemical outcome and reactivity of the addition to the carbonyl group. rsc.org This chelation can lead to lower than expected yields in simple additions unless additives like lithium bromide are used to enhance the reaction efficiency. rsc.org
Table 1: Organolithium Reagents in Pyridine Functionalization
| Reagent | Substrate Type | Product Type | Mechanistic Role |
|---|---|---|---|
| n-Butyllithium (n-BuLi) | Halogenated Picoline | Lithiated Picoline | Halogen-metal exchange |
| Lithium diisopropylamide (LDA) | Picoline | Lithiated Picoline | Deprotonation (metallation) |
Metallation is a fundamental process for the functionalization of pyridine rings. It involves the replacement of a hydrogen atom with a metal, typically an alkali metal, creating a potent nucleophile. The position of metallation on the pyridine ring is heavily influenced by the directing effects of existing substituents and the embedded nitrogen atom. chemrxiv.org For 3-picoline, metallation typically occurs at the C-2 or C-4 position due to the activating effect of the nitrogen atom.
The mechanistic pathway proceeds as follows:
Deprotonation: A strong base, such as an organolithium compound or a "superbase" like n-butylsodium, removes a proton from the picoline ring to form a picolyl-metal species. chemrxiv.org
Electrophilic Capture: The resulting organometallic intermediate reacts with a suitable electrophile. To synthesize this compound, an electrophile like pentanoyl chloride would be introduced. The picolyl nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride.
Hydrolysis: The reaction is typically quenched with water or a mild acid in a workup step. This hydrolysis step neutralizes any remaining base and protonates any alkoxide intermediates, though in the case of acylation with an acyl chloride, the product is the final ketone.
Recent studies have shown that using organosodium bases can alter the regioselectivity of metallation compared to their organolithium counterparts, providing alternative pathways to functionalize pyridines at positions remote to the nitrogen atom. chemrxiv.org
Coordination Chemistry and Ligand Interactions of Picoline Derivatives
Picoline and its derivatives are well-studied ligands in coordination chemistry. wikipedia.org The nitrogen atom of the pyridine ring possesses a lone pair of electrons, allowing it to act as a Lewis base and coordinate to a wide variety of metal ions. wikipedia.orgacs.org In this compound, both the pyridine nitrogen and the carbonyl oxygen of the pentanoyl group can potentially act as donor atoms. This allows the molecule to function as a bidentate ligand, forming a stable five-membered chelate ring with a metal center.
The coordination behavior depends on several factors:
Metal Ion: The nature of the metal ion (its size, charge, and electronic configuration) influences the geometry and stability of the resulting complex.
Steric Hindrance: The pentanoyl group and the methyl group on the picoline ring can create steric hindrance, affecting how the ligand approaches and binds to the metal center. wikipedia.org
Solvent: The coordinating ability of the solvent can compete with the picoline ligand for binding sites on the metal ion.
Picoline derivatives form complexes with various geometries, including octahedral, tetrahedral, and square planar, depending on the metal and other ligands present. wikipedia.org These complexes have applications in catalysis and materials science, where the electronic and steric properties of the picoline ligand can be tuned to control the reactivity of the metal center. acs.org
Table 2: Potential Coordination Modes of this compound
| Coordination Mode | Donor Atoms | Potential Metal Complex Geometry |
|---|---|---|
| Monodentate | Pyridine Nitrogen | Tetrahedral, Octahedral |
| Bidentate (Chelating) | Pyridine Nitrogen, Carbonyl Oxygen | Square Planar, Octahedral |
Investigation of Oxidation and Reduction Processes
Oxidation-reduction (redox) reactions involve the transfer of electrons, resulting in a change in the oxidation states of the atoms involved. khanacademy.orglibretexts.org The this compound molecule has several sites susceptible to oxidation and reduction.
Reduction: The most reactive site for reduction is the carbonyl group of the pentanoyl chain.
Mechanism: This ketone can be reduced to a secondary alcohol using common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during workup.
Process: The oxidation state of the carbonyl carbon decreases from +2 in the ketone to 0 in the alcohol, signifying a reduction. pressbooks.pub The reducing agent is concurrently oxidized. du.edu.eg
Oxidation:
Mechanism: The pentanoyl side chain can be subject to oxidation. For instance, a Baeyer-Villiger oxidation could convert the ketone into an ester. This reaction typically uses a peroxy acid (like m-CPBA), where an oxygen atom is inserted between the carbonyl carbon and the adjacent alkyl group.
Process: The pyridine ring itself is relatively electron-deficient and generally resistant to oxidation. However, under harsh conditions, the methyl group of the picoline could be oxidized to a carboxylic acid. In redox reactions, the species that loses electrons is oxidized, and its oxidation number increases. pressbooks.pubdu.edu.eg
Kinetic Studies of Reaction Steps and Process Optimization
Kinetic studies are essential for understanding reaction rates and optimizing process conditions such as temperature, concentration, and catalyst choice. For reactions involving acylpyridines, the formation of an acylpyridinium intermediate is often a key mechanistic step, particularly in pyridine-catalyzed acyl transfer reactions. acs.org
Acylation Step: Pyridine + Acyl Substrate ⇌ Acylpyridinium Intermediate
Deacylation Step: Acylpyridinium Intermediate + Nucleophile → Product + Pyridine
Kinetic models can be developed to describe the rates of these individual steps. researchgate.net For example, in the oxidation of β-picoline to nicotinic acid, a kinetic model was developed based on a sequential-parallel reaction network, allowing for the calculation of activation energies and rate constants for each reaction pathway. researchgate.net This information is invaluable for process optimization, enabling the selection of conditions that maximize the yield of the desired product while minimizing the formation of byproducts.
Table 3: Factors Influencing Reaction Kinetics in Acylpyridine Synthesis
| Factor | Effect on Reaction Rate | Optimization Strategy |
|---|---|---|
| Temperature | Increases rate (Arrhenius equation), but may decrease selectivity. | Operate at the lowest temperature that provides a practical rate. |
| Catalyst Concentration | Increases rate, but may lead to side reactions or be cost-prohibitive. | Use optimal catalyst loading determined by kinetic studies. |
| Substrate Concentration | Can lead to saturation kinetics (zero-order behavior). | Maintain substrate concentration below saturation for predictable control. |
Stereochemical Considerations in Derivatization
Stereochemistry plays a crucial role when derivatization of this compound creates a new chiral center. A primary example is the reduction of the ketone in the pentanoyl group to a secondary alcohol.
Formation of a Stereocenter: The carbonyl carbon is prochiral. Its reduction transforms it into a stereocenter, leading to the formation of a racemic mixture of two enantiomers (R and S) if a non-chiral reducing agent is used.
Asymmetric Synthesis: To produce an excess of one enantiomer (an enantioenriched or enantiopure product), stereoselective methods must be employed. This can be achieved through:
Chiral Reducing Agents: Using reagents that incorporate a chiral component, which can preferentially deliver the hydride from one face of the carbonyl group.
Chiral Catalysts: Employing a chiral catalyst in conjunction with a simple reducing agent to create a chiral environment around the substrate.
Chemo-enzymatic Methods: Biocatalysis offers a powerful approach for the asymmetric dearomatization of pyridines to produce substituted piperidines with high stereochemical control. acs.org Enzymes like amine oxidases and ene-reductases can be used in cascades to convert activated pyridines into stereo-defined products. acs.orgresearchgate.net
The absolute configuration of the resulting chiral products can be determined using techniques like Vibrational Circular Dichroism (VCD) by comparing experimental spectra to those calculated using density functional theory (DFT). acs.org The ability to control stereochemistry is vital, particularly in the synthesis of pharmaceuticals and other biologically active molecules where only one enantiomer may have the desired activity.
Biological and Pharmacological Research Applications of 2 Pentanoyl 3 Picoline and Its Analogs
Potential Therapeutic Activities of 2-Pentanoyl-3-picoline Analogs
While research specifically focused on this compound is limited, extensive studies on its structural analogs, particularly those containing pyridine (B92270) and related heterocyclic scaffolds, have revealed a wide spectrum of potential therapeutic activities. These analogs have been investigated for their roles in combating cancer, inflammation, microbial infections, and pain, demonstrating the versatility of the core chemical structure in interacting with various biological systems.
Anti-Cancer and Anti-Proliferative Activity
Analogs of this compound, particularly derivatives of thieno[2,3-b]pyridine and quinoline, have shown significant potential as anti-cancer and anti-proliferative agents. nih.govmdpi.com These compounds are thought to exert their effects by interfering with critical cellular processes, such as phospholipid metabolism, which is vital for cancer cell growth. mdpi.com
Research into 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines has identified compounds with potent activity against triple-negative breast cancer (MDA-MB-231) and colorectal cancer (HCT116) cell lines. mdpi.com Certain derivatives demonstrated IC₅₀ concentrations in the nanomolar range, highlighting their efficacy. For example, compounds featuring a secondary benzyl alcohol tether at the 5-position, combined with a 2-methyl-3-halogen substitution on the 2-arylcarboxamide ring, showed IC₅₀ values between 25–50 nM against these cell lines. mdpi.com Similarly, novel thieno[2,3-c]pyridine derivatives have been identified as potential inhibitors of head and neck, breast, and colorectal cancer cell lines, with one compound showing an IC₅₀ of 10.8 µM against HSC3 cells. mdpi.com
Other related heterocyclic structures have also been evaluated. A series of cinnoline derivatives were developed as PI3K inhibitors, with some displaying micromolar inhibitory potency against human tumor cell lines. nih.gov Quinoline–chalcone hybrids have been studied for their ability to damage cancer cell DNA, and vindoline-piperazine conjugates have shown significant antiproliferative effects across a wide range of human tumor cell lines, with GI₅₀ (50% growth inhibition) values in the low micromolar range against breast cancer and non-small cell lung cancer lines. nih.govmdpi.com
| Compound Class | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
| Thieno[2,3-b]pyridine Analogs (7h, 7i) | HCT116, MDA-MB-231 | 25–50 nM | mdpi.com |
| Thieno[2,3-c]pyridine Analog (6i) | HSC3 (Head and Neck) | 10.8 µM | mdpi.com |
| Thieno[2,3-c]pyridine Analog (6i) | T47D (Breast) | 11.7 µM | mdpi.com |
| Cinnoline Derivative (25) | Human Tumor Cell Lines | 0.264 µM - 2.04 µM | nih.gov |
| Vindoline-Piperazine Conjugate (23) | MDA-MB-468 (Breast) | 1.00 µM | mdpi.com |
| Vindoline-Piperazine Conjugate (25) | HOP-92 (Lung) | 1.35 µM | mdpi.com |
Anti-Inflammatory Applications
Analogs containing pyridine and related pharmacophores have been investigated for their anti-inflammatory properties. researchgate.net These compounds often target key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). mdpi.com The inhibition of these enzymes reduces the production of prostaglandins and leukotrienes, which are critical mediators of inflammation. mdpi.comnih.gov
For instance, a synthesized pivalate-based Michael product, ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, demonstrated selective inhibition of COX-2 over COX-1, with an IC₅₀ value of 130 μg/mL against COX-2. mdpi.com This selectivity is a desirable trait for anti-inflammatory drugs as it may reduce gastrointestinal side effects associated with COX-1 inhibition. mdpi.com The same compound also inhibited the 5-LOX enzyme with an IC₅₀ of 105 μg/mL. mdpi.com In animal models, certain piperidine-derived α,β-unsaturated amides, known as piperlotines, exhibited excellent in vivo anti-inflammatory activity, with some derivatives showing edema inhibition comparable to the standard drug indomethacin. scielo.org.mx
The anti-inflammatory potential of these analogs is often linked to their ability to suppress the expression of inflammatory factors like iNOS, COX-2, and various cytokines. researchgate.net
| Compound/Analog Class | Target/Model | Activity | Reference |
| Pivalate-based Michael Product (MAK01) | COX-1 Enzyme | IC₅₀: 314 µg/mL | mdpi.com |
| Pivalate-based Michael Product (MAK01) | COX-2 Enzyme | IC₅₀: 130 µg/mL | mdpi.com |
| Pivalate-based Michael Product (MAK01) | 5-LOX Enzyme | IC₅₀: 105 µg/mL | mdpi.com |
| Piperlotine Analog (Derivative 2) | TPA-induced Mouse Ear Edema | 52.02% inhibition | scielo.org.mx |
| Piperlotine Analog (Derivative 6) | TPA-induced Mouse Ear Edema | 52.02% inhibition | scielo.org.mx |
| Indomethacin (Reference) | TPA-induced Mouse Ear Edema | 60.32% inhibition | scielo.org.mx |
Antimicrobial and Antifungal Efficacy
The pyridine nucleus is a common feature in many compounds with significant antimicrobial and antifungal properties. nih.govmdpi.com Analogs of this compound, such as quinoxaline, quinazoline, and other pyridine derivatives, have demonstrated broad-spectrum activity against various pathogens, including drug-resistant strains. nih.govnih.gov
A series of quinoxaline-based compounds showed good to moderate antibacterial activity, with Minimum Inhibitory Concentrations (MICs) as low as 4 μg/mL against Staphylococcus aureus and Methicillin-resistant S. aureus (MRSA). nih.gov One potent derivative, compound 5p, was found to exert its antibacterial effect by compromising the integrity of the bacterial cell membrane. nih.gov Similarly, novel 2-thio-4-amino substituted-quinazolines displayed potent activity against a panel of Gram-positive bacteria, including resistant strains, with MIC values ranging from 1 to 64 µg/mL. nih.gov
In the realm of antifungal research, quinoxaline derivatives have also shown promise. The compound 3-hydrazinoquinoxaline-2-thiol was found to be more effective than the conventional antifungal drug Amphotericin B against most clinical isolates of Candida albicans, Candida glabrata, and Candida parapsilosis. nih.gov Other heterocyclic systems, such as pyrazoles and thiazoles, have also been synthesized and tested, with some compounds showing synergistic effects when combined with commercial antifungal agents like fluconazole. nih.gov
| Compound Class | Pathogen | Activity (MIC) | Reference |
| Quinoxaline Analog (5p) | S. aureus | 4 µg/mL | nih.gov |
| Quinoxaline Analog (5p) | MRSA | 8 µg/mL | nih.gov |
| Quinoxaline Analog (5p) | E. coli | 4 µg/mL | nih.gov |
| 2-Thio-4-amino quinazolines | Gram-positive bacteria | 1-64 µg/mL | nih.gov |
| 3-Hydrazinoquinoxaline-2-thiol | Candida albicans | Higher efficacy than Amphotericin B | nih.gov |
| Pyridine derivative (89b, 89c) | B. subtilis | 0.12 µg/mL | mdpi.com |
Analgesic and CNS Activity
The structural framework of picoline is present in various natural and synthetic compounds that exhibit activity within the central nervous system (CNS), including analgesic effects. researchgate.net Research has explored picoline-derived meroterpenoids, quinoline derivatives, and other related structures for their potential to modulate pain pathways and interact with CNS receptors. mdpi.comnih.gov
Two new picoline-derived meroterpenoids, Amphichoterpenoids D and E, isolated from a marine fungus, demonstrated anti-acetylcholinesterase (anti-AChE) activities with IC₅₀ values of 12.5 μM and 11.6 μM, respectively. mdpi.com This inhibitory activity suggests potential applications in neurological disorders where acetylcholine levels are dysregulated. mdpi.com
In the context of pain relief, studies on aminoacetylenic isoindoline-1,3-dione derivatives showed that they were effective in significantly reducing acetic acid-induced writhing and formalin-induced paw licking time in animal models, which are indicators of peripheral and central analgesic activity. nih.gov The formalin test, in particular, reveals effects on both neurogenic and inflammatory pain. nih.gov Furthermore, extracts containing sterols and triterpenes, which can be considered distant analogs in terms of biological activity, have shown potent analgesic effects, indicating that compounds capable of interacting with central pain mediation pathways are of significant interest. mdpi.com Quinoline-based compounds have also been specifically designed as NK₃ receptor antagonists with excellent CNS penetration, highlighting the utility of this scaffold for targeting the central nervous system. nih.gov
| Compound/Analog Class | Bioactivity/Test Model | Result | Reference |
| Amphichoterpenoid D | Acetylcholinesterase Inhibition | IC₅₀: 12.5 µM | mdpi.com |
| Amphichoterpenoid E | Acetylcholinesterase Inhibition | IC₅₀: 11.6 µM | mdpi.com |
| Aminoacetylenic Isoindoline-1,3-diones | Acetic acid-induced writhing | Significant reduction (P < 0.05–0.001) | nih.gov |
| Aminoacetylenic Isoindoline-1,3-diones | Formalin test (inflammatory pain) | Significant reduction | nih.gov |
| Quinoline-based Antagonist (GSK172981) | CNS Penetration | Excellent | nih.gov |
Enzyme Inhibition and Biological Target Interactions
The therapeutic potential of this compound analogs is fundamentally linked to their ability to interact with and inhibit specific enzymes and biological targets. These interactions can disrupt pathological processes at a molecular level, forming the basis for their anti-cancer, anti-inflammatory, and other pharmacological activities.
PI3Kα/mTOR Dual Inhibition
The phosphatidylinositol 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) are two key kinases in a signaling pathway that is crucial for regulating cell growth, proliferation, and survival. rsc.org Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention. mdpi.comnih.gov A significant strategy in this area is the development of dual PI3K/mTOR inhibitors. These agents are designed to block the pathway at two critical nodes simultaneously, which can lead to a more effective shutdown of oncogenic signaling and help overcome the feedback mechanisms that can limit the efficacy of single-target inhibitors. nih.govmdpi.com
Analogs of this compound, which feature a pyridine core, have been explored as scaffolds for potent dual PI3Kα/mTOR inhibitors. For instance, the development of pyridopyrimidinone derivatives has yielded compounds with strong, nanomolar inhibitory activity against both PI3Kα and mTOR. nih.gov Similarly, research into sulfonamide methoxypyridine derivatives has identified molecules with potent dual inhibitory profiles. mdpi.com The nitrogen atom within the pyridine ring often plays a crucial role in binding to the hinge region of the kinase active site, a key interaction for potent inhibition. nih.gov
The table below showcases the inhibitory potency of representative pyridine-based analogs against PI3Kα and mTOR.
| Compound ID | Scaffold Type | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) |
| Compound 31 | Pyridopyrimidinone | 3.4 | 4.7 |
| Compound 22c | Sulfonamide-Quinoline | 0.22 | 23 |
| GSK1059615 | Pyridinylquinoline | 0.4 | 12 |
This table presents data on pyridine-containing analogs to illustrate the potential for this scaffold in PI3K/mTOR dual inhibition. Data sourced from mdpi.comnih.govnih.gov.
Structure-Activity Relationship (SAR) Studies for Optimized Biological Response
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications of a molecule affect its biological activity. nih.gov For pyridine-based kinase inhibitors, SAR exploration focuses on systematically altering substituents on the pyridine ring and associated structures to enhance potency, selectivity, and pharmacokinetic properties. nih.gov
In the development of pyridopyrimidinone-based PI3K/mTOR inhibitors, SAR studies revealed that the aromaticity of substituents is important for PI3K activity. For example, replacing a phenyl group with an ethyl or cyclopropyl group led to a significant decrease in inhibitory activity. nih.gov Modifications to the pyridine ring itself, such as replacing a methoxy group with a chloro group, were found to increase PI3K activity but abrogate mTOR inhibition, demonstrating the delicate balance required for dual activity. nih.gov
Further SAR studies on related scaffolds have shown that:
Heteroatom Introduction: Replacing a carbon atom with a nitrogen atom within an associated ring system (e.g., pyridine to pyrimidine) can modulate activity and physicochemical properties. nih.gov
Positional Isomerism: The position of the nitrogen atom within the pyridine ring can significantly affect metabolic stability and receptor binding. acs.org
Substituent Effects: The introduction of specific groups, such as sulfonamides or alkoxy moieties, at particular positions on the pyridine ring can create strong interactions with conserved amino acid residues like lysine in the kinase active site, thereby boosting potency. mdpi.comnih.gov
These studies underscore the importance of systematic structural modification to optimize the biological response of pyridine-containing compounds.
Pharmacokinetic and Metabolic Stability Investigations
The journey of a drug candidate from discovery to clinical application is heavily dependent on its pharmacokinetic profile, which describes its absorption, distribution, metabolism, and excretion (ADME). A key aspect of this profile is metabolic stability, as rapid metabolism can lead to low bioavailability and a short duration of action. researchgate.net
In vitro metabolic stability assays are crucial early-stage screens in drug discovery. researchgate.net These assays typically use liver microsomes—vesicles of the endoplasmic reticulum that contain high concentrations of drug-metabolizing enzymes like cytochrome P450s—from preclinical species (e.g., rat, mouse) and humans. researchgate.net The rate at which a compound is depleted in these systems provides an estimate of its intrinsic clearance. researchgate.net
For pyridine-containing compounds, the pyridine ring itself can be a site of metabolism but can also be used to enhance stability. Replacing a metabolically labile phenyl ring with a pyridine ring has been shown to increase metabolic stability, likely by reducing lipophilicity and increasing resistance to oxidative metabolism. nih.govnih.gov Further optimization strategies for pyridine analogs include replacing adjacent rings with more polar and less metabolically susceptible ones, such as morpholine instead of pyrrolidine, which can significantly improve stability in human liver microsomes (HLM). acs.org
The table below shows in vitro metabolic stability data for different imidazo[4,5-b]pyridine-based kinase inhibitor analogs, demonstrating the impact of structural changes on metabolism.
| Compound ID | Key Structural Feature | % Metabolized in MLM (30 min) | % Metabolized in HLM (30 min) |
| Compound 20e | Morpholine substituent | >99 | 99 |
| Compound 20f | N-methyl piperazine substituent | 68 | 24 |
| Compound 21i | 1-methyl-1H-pyrazol-4-yl | 20 | 10 |
This table illustrates how modifications to pyridine-based analogs can significantly alter their metabolic stability in mouse liver microsomes (MLM) and human liver microsomes (HLM). Data sourced from acs.org.
Following promising in vitro data, compounds are advanced to in vivo pharmacokinetic (PK) studies in animal models, most commonly rats, to understand how the drug behaves in a whole organism. optibrium.com These studies measure key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (F%). Good oral exposure is often a critical goal for chronically administered drugs. nih.gov
For pyridine-based kinase inhibitors, achieving a favorable PK profile is a key objective of lead optimization. For example, an imidazopyridine-based pan-PI3K inhibitor, compound 14 , was shown to have good oral exposure in rats, which supported its advancement into in vivo efficacy models. nih.gov Another study on a different heterocyclic inhibitor reported a reasonable oral bioavailability of 21% in rats. researchgate.net These studies validate that with appropriate structural tuning, pyridine-containing scaffolds can be developed into orally bioavailable drug candidates.
The table below provides a summary of in vivo pharmacokinetic parameters for a representative pyridine-based compound in rats.
| Compound | Dose (mg/kg) | CL (mL/min/kg) | t½ (h) | AUC (ng·h/mL) | F (%) |
| Compound 32 | 1 (IV), 3 (PO) | 19 | 4.3 | 890 (IV), 1400 (PO) | 53 |
This table presents in vivo pharmacokinetic data for a pyridine diamide analog in rats, showing key parameters after intravenous (IV) and oral (PO) administration. Data sourced from nih.gov.
Understanding the metabolic pathways of a drug candidate is essential for identifying potential drug-drug interactions and characterizing active or toxic metabolites. nih.gov For pyridine-containing compounds, metabolism often involves oxidation of the pyridine ring or its substituents.
Prodrug Design and Development Utilizing Pyridine Scaffolds
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active parent drug in vivo through enzymatic or chemical processes. The prodrug approach is a versatile strategy used to overcome undesirable properties of a parent drug, such as poor aqueous solubility, low permeability, or rapid metabolism. frontiersin.org
Pyridine and related heterocyclic scaffolds can be incorporated into prodrug design. A common strategy involves attaching a solubilizing promoiety to the parent drug via a cleavable linker, such as an ester. For instance, in the development of a Bruton's tyrosine kinase (BTK) inhibitor based on an insoluble 2,5-diaminopyrimidine scaffold (a close relative of pyridine), researchers designed a series of prodrugs. frontiersin.org They attached tails containing different solubilizing groups to the parent molecule through an ester linkage. frontiersin.org
This approach yielded a lead prodrug that demonstrated:
Improved Aqueous Solubility: The prodrug was significantly more soluble than the parent compound.
Efficient Conversion: The prodrug was efficiently converted back to the active parent drug in human plasma.
Reduced Target Activity: The prodrug itself had a dramatically reduced inhibitory potential against the BTK kinase, confirming its role as a prodrug that would only become fully active after conversion. frontiersin.org
This example illustrates how prodrug strategies can be effectively applied to pyridine-like scaffolds to enhance their drug-like properties and advance their therapeutic potential.
Role in Biochemical Processes
While direct research on the biochemical roles of this compound is not extensively documented in publicly available literature, the biochemical activities of its structural analogs, particularly derivatives of 3-picoline, have been the subject of scientific investigation. These studies provide insights into how compounds with a similar picoline backbone might interact with and modulate biological pathways. The research predominantly focuses on enzyme inhibition, enzyme activation, and metabolic transformations.
An analog, 3-picoline, has been observed to influence the activity of several enzymes. For instance, it has been shown to inhibit the induction of ornithine decarboxylase (ODC) activity. nih.gov In a study involving male Wistar rats, the co-administration of 3-picoline with diethylnitrosamine resulted in a 98% inhibition of DEN-induced ODC activity. nih.gov This inhibitory action is thought to be linked to the metabolism of 3-picoline to niacin and its subsequent role as a precursor to nicotinamide adenine dinucleotide (NAD). nih.gov
Furthermore, 3-picoline has demonstrated the ability to stimulate glutathione transferase (GST) activity. nih.gov In studies using human liver-derived Hep G2 cells, 3-picoline was found to increase GST activity by stimulating the A1 subunit of the enzyme. nih.gov
Complexes of 2-amino-3-methylpyridine, another analog, have been screened for their enzyme inhibition activities. These coordination complexes have shown moderate inhibitory effects against various enzymes, highlighting a potential area for further pharmacological development.
Certain derivatives of 3-picoline, such as 3-cyano-2-oxo-pyridines, have been identified as activators of AMP-activated protein kinase (AMPK). ekb.eg AMPK is a crucial enzyme in the regulation of cellular energy homeostasis, and its activation can influence carbohydrate and lipid metabolism. ekb.eg One particular 3-cyano-2-oxo-pyridine derivative demonstrated modest AMPK activation in rat liver, with an EC50 of 38 µM. ekb.eg
The table below summarizes the observed effects of this compound analogs on various biochemical targets.
| Analog | Biochemical Target | Effect | Model System | Key Findings |
| 3-Picoline | Ornithine Decarboxylase (ODC) | Inhibition | Male Wistar Rats | 98% inhibition of diethylnitrosamine-induced ODC activity. nih.gov |
| 3-Picoline | Glutathione Transferase (GST) | Stimulation | Human Liver-derived Hep G2 cells | Increased GST activity via stimulation of the A1 subunit. nih.gov |
| 2-Amino-3-methylpyridine Complexes | Various Enzymes | Moderate Inhibition | In vitro assays | Exhibited enzyme inhibitory activity. |
| 3-Cyano-2-oxo-pyridine derivative | AMP-activated protein kinase (AMPK) | Activation | Rat Liver | EC50 of 38 µM. ekb.eg |
Analytical Methodologies for Detection and Quantification
Chromatographic Techniques
Chromatographic methods are fundamental in the separation and analysis of 2-Pentanoyl-3-picoline from complex mixtures. These techniques offer high resolution and sensitivity, making them indispensable for precise quantification.
Gas chromatography is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. The selection of the stationary phase is critical for achieving optimal separation. Polar stationary phases are often employed for the analysis of picoline derivatives. For instance, a study on the catalytic oxidation of β-picoline utilized a column packed with Chromosorb WAW and 10 wt % FFAP, demonstrating effective separation of related compounds. researchgate.net
Key parameters in GC analysis include the column type, temperature programming, and detector. Flame Ionization Detectors (FID) and Nitrogen-Phosphorus Detectors (NPD) are commonly used for their high sensitivity to nitrogen-containing compounds. mdpi.com Isotope Dilution GC-MS methods have also been developed for the determination of related compounds, offering high accuracy and precision. mdpi.com
Table 1: Illustrative GC Parameters for Picoline Derivative Analysis
| Parameter | Example Condition | Purpose |
|---|---|---|
| Column | Capillary column with a polar stationary phase (e.g., FFAP) | To achieve efficient separation of isomers and related compounds. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | Initial temp. 60°C, ramp to 220°C at 10°C/min | To separate compounds with a range of boiling points. |
| Detector | Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS) | Provides high sensitivity and selectivity for nitrogen-containing compounds. |
| Carrier Gas | Helium or Hydrogen | Mobile phase to carry the analyte through the column. |
Note: This table provides a general example; specific conditions would need to be optimized for this compound.
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for the analysis of a wide range of compounds, including picoline derivatives that may not be sufficiently volatile for GC. Reversed-phase HPLC is a common mode used for these analyses.
A study detailing the determination of pyridine (B92270), 2-picoline, 4-picoline, and quinoline utilized a Zorbax SB-Aq column with a gradient elution of acetonitrile and ammonium acetate buffer. nih.gov This approach achieved baseline separation of the analytes. nih.gov The identification of each compound was confirmed by chromatographic retention times and mass spectrometric data. nih.gov The limit of detection for related compounds in this study ranged from 1.74 to 14.32 ng/cigarette. nih.gov
Table 2: Example HPLC Conditions for Picoline Analysis
| Parameter | Example Condition | Rationale |
|---|---|---|
| Column | C18 reversed-phase column (e.g., Zorbax SB-Aq, 4.6x150 mm, 5 µm) | Provides good retention and separation for polar and nonpolar analytes. |
| Mobile Phase | Gradient of Acetonitrile and Ammonium Acetate Buffer | Allows for the separation of compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | Typical flow rate for analytical scale HPLC. |
| Detector | Diode Array Detector (DAD) or Mass Spectrometer (MS) | DAD allows for spectral confirmation, while MS provides definitive identification. |
| Injection Volume | 20 µL | A standard volume for injecting the sample onto the column. |
Note: This table is illustrative; method development and validation are necessary for the specific analysis of this compound.
Capillary Zone Electrophoresis (CZE) is an electrokinetic separation technique that offers high efficiency and resolution, particularly for charged analytes. mdpi.com It is a viable method for the analysis of picoline derivatives, which are basic and can be protonated in acidic buffers. CZE with UV detection is a widely used method for the selective separation of bioactive compounds in various samples. mdpi.com
The versatility of CZE is enhanced by its coupling with mass spectrometry (CZE-MS), which provides detailed structural information and allows for in-depth analysis of complex samples. nih.gov This technique has been successfully applied to the analysis of alkaloids in plant extracts, demonstrating its potential for profiling related compounds. nih.gov
Spectroscopic Analytical Methods
Spectroscopic methods are invaluable for the structural elucidation and quantification of this compound. These techniques are often used in conjunction with chromatographic methods for comprehensive analysis.
Infrared (IR) spectroscopy is a powerful tool for the qualitative and quantitative analysis of organic compounds. The IR spectrum of a molecule provides a unique fingerprint based on the vibrational frequencies of its functional groups. For this compound, characteristic absorption bands would be expected for the carbonyl group of the pentanoyl moiety and the vibrations of the pyridine ring.
Quantitative analysis using IR spectroscopy can be performed by measuring the absorbance at a specific wavelength corresponding to a strong, well-resolved absorption band. mdpi.com The Beer-Lambert law provides the basis for this quantification, relating absorbance to concentration. The use of modern Fourier Transform Infrared (FTIR) spectrometers allows for rapid and sensitive measurements.
Mass Spectrometry in Analytical Profiling
Mass spectrometry (MS) is a highly sensitive and specific analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for the definitive identification and quantification of this compound. When coupled with a separation technique like GC or HPLC, it provides a powerful analytical platform (GC-MS or HPLC-MS).
In MS, the molecule is ionized, and the resulting fragments create a unique mass spectrum that can be used for structural elucidation. The fragmentation pattern of this compound would be expected to show characteristic losses of the pentanoyl side chain. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments.
Mass spectrometry is also employed for quantitative analysis, often using techniques like selected ion monitoring (SIM) or multiple reaction monitoring (MRM) to enhance sensitivity and selectivity. Furthermore, advanced MS techniques can be used for comprehensive analytical profiling of complex samples to identify and quantify a wide range of compounds, including metabolites of this compound. nih.gov
Future Perspectives and Emerging Research Directions
Exploration of Novel Synthetic Pathways
Future research will likely focus on developing more efficient, sustainable, and versatile methods for synthesizing 2-Pentanoyl-3-picoline and its analogues. Traditional methods for creating acylpyridines often involve harsh conditions or multi-step processes. ijarsct.co.in Emerging strategies, however, are geared towards green chemistry and catalytic efficiency.
Key areas of exploration include:
Advanced Catalysis: Transition-metal and rare earth metal catalysis are at the forefront of C-H bond functionalization, which could allow for the direct acylation of the 3-picoline core. beilstein-journals.org Novel iridium-catalyzed reactions, for instance, have shown success in the synthesis of related 2-acylpyridines. rsc.orgresearchgate.net
Green Chemistry Approaches: The development of environmentally friendly synthetic routes is a major trend. ijarsct.co.in This includes using microwave-assisted synthesis, solvent-free reaction conditions, and multicomponent reactions to increase yields, reduce reaction times, and minimize waste. nih.govrasayanjournal.co.inrsc.org Tandem reactions, such as a one-pot SNAr/oxidation process, exemplify this trend towards process intensification. acs.org
Novel Reaction Mechanisms: Exploring unconventional reaction pathways, such as the inverse electron demand Diels-Alder reaction of 5-acyl-1,2,4-triazines, could provide new routes to 2-acylpyridines. researchgate.net Photochemical methods that utilize pyridinyl radicals also open new avenues for functionalization with distinct selectivity compared to classical methods. acs.org
| Synthetic Strategy | Potential Advantages |
| Transition-Metal Catalysis | High efficiency and selectivity for C-H functionalization. beilstein-journals.org |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, and cleaner processes. nih.gov |
| Solvent-Free Reactions | Environmentally friendly, reduced waste and cost. rsc.org |
| Photochemical Methods | Novel reactivity and distinct positional selectivity. acs.org |
Development of New Biological Applications
The pyridine (B92270) nucleus is a "privileged scaffold" found in numerous FDA-approved drugs and biologically active compounds. nih.govwisdomlib.orgnih.gov This suggests that this compound could be a valuable starting point for discovering new therapeutic agents. Future research is expected to screen this compound and its derivatives for a wide range of biological activities.
Emerging biological applications could include:
Antimicrobial and Antiviral Agents: Pyridine derivatives are well-known for their efficacy against various pathogens. nih.govsemanticscholar.org Research into novel pyridine-containing compounds has yielded agents with potent activity against bacteria (including multidrug-resistant strains) and fungi. nih.govnih.govderpharmachemica.comopenaccessjournals.com The structural motifs of this compound could be explored for the development of new treatments for infectious diseases.
Anticancer Therapeutics: Many pyridine derivatives exhibit significant antitumor properties. nih.govwisdomlib.org Metal complexes of pyridine compounds, in particular, have shown enhanced anticancer potency by improving stability and bioavailability. benthamscience.com Future studies could investigate the cytotoxicity of this compound against various cancer cell lines and explore its potential as a ligand in anticancer metal complexes.
Enzyme Inhibition: The specific arrangement of functional groups in this compound makes it a candidate for targeted enzyme inhibition. Molecular docking studies on related pyridine derivatives have identified potential interactions with key enzymes in disease pathways, such as mycobacterial proteins in tuberculosis or kinases in cancer. tubitak.gov.trnih.gov
Advanced Computational Modeling and Prediction
Computational chemistry is an indispensable tool in modern drug discovery and materials science, enabling the prediction of molecular properties and biological activities before undertaking extensive laboratory synthesis. researchgate.net Advanced computational modeling will be crucial in guiding the future development of this compound.
Future computational approaches will likely involve:
Quantitative Structure-Activity Relationship (QSAR): QSAR models can establish a mathematical relationship between the chemical structure of pyridine derivatives and their biological activity. chemrevlett.comwjpsonline.com This allows for the virtual screening of novel analogues of this compound to identify candidates with potentially enhanced potency or improved pharmacokinetic profiles. chemrevlett.comnih.govnih.gov
Molecular Docking: These simulations can predict how this compound might bind to the active site of a biological target, such as an enzyme or receptor. nih.gov Docking studies can elucidate key interactions, like hydrogen bonds, and guide the rational design of more potent derivatives. tubitak.gov.trnih.govorientjchem.org
Density Functional Theory (DFT): DFT calculations can be used to predict a range of properties, including molecular geometry, electronic structure, and reactivity. For specialized applications, such as the development of high-energy materials, DFT can be used to estimate properties like heats of formation and detonation performance for novel pyridine derivatives. researchgate.netresearchgate.net
Integration with Nanotechnology and Advanced Materials
The unique electronic properties and coordination capabilities of the pyridine ring make it a valuable component in the development of advanced materials and nanotechnologies. nih.gov Future research could explore the integration of this compound into these cutting-edge fields.
Potential areas of integration include:
Functionalized Nanoparticles: Pyridine derivatives can be used to functionalize the surface of nanoparticles, such as those made of gold or silver, to create tailored materials. acs.orgresearchgate.netx-mol.net These functionalized nanoparticles can have applications in catalysis, sensing, or as drug delivery vehicles. acs.orgresearchgate.net The acyl and methyl groups on this compound could be further modified to facilitate attachment to various nanomaterials.
Advanced Catalysts: Pyridine-based structures can act as ligands that coordinate with metal centers to form catalysts. youtube.com Magnetically recoverable nanocatalysts, which allow for easy separation from the reaction mixture, are an area of growing interest and could potentially incorporate ligands derived from this compound. rsc.org
N-Decorated Nanomaterials: Pyridine groups can be chemically attached to carbon nanotubes to create nitrogen-decorated (N-decorated) materials. These materials have shown promise as metal-free electrocatalysts for applications such as the oxygen reduction reaction in fuel cells. acs.org
Q & A
Basic: What are the optimal synthetic routes for 2-Pentanoyl-3-picoline, and how can reaction yields be systematically improved?
Methodological Answer:
Synthesis optimization should begin with evaluating nucleophilic acylation or Friedel-Crafts acylation protocols, given the ketone and pyridine moieties in the structure. Key parameters include solvent polarity (e.g., dichloromethane vs. THF), temperature control (0–25°C), and stoichiometric ratios of 3-picoline to pentanoyl chloride. Use kinetic monitoring via TLC or inline IR spectroscopy to identify intermediate formation and side products . For yield improvement, consider catalyst screening (e.g., Lewis acids like AlCl₃) or microwave-assisted synthesis to reduce reaction time. Statistical tools like Design of Experiments (DoE) can model variable interactions and identify optimal conditions .
Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted to confirm structural integrity?
Methodological Answer:
Combine ¹H/¹³C NMR to verify the pentanoyl chain (δ ~2.5 ppm for α-protons; carbonyl carbon at ~200 ppm) and pyridine ring protons (δ 7.5–8.5 ppm). High-resolution mass spectrometry (HRMS) ensures molecular ion alignment with theoretical mass (e.g., [M+H]⁺). Infrared (IR) spectroscopy should confirm C=O stretching (~1680 cm⁻¹) and pyridine ring vibrations. For ambiguous peaks, use 2D NMR (COSY, HSQC) to resolve coupling patterns and assign stereochemistry. Cross-validate results with computational simulations (e.g., DFT for NMR chemical shifts) .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across different in vitro assays?
Methodological Answer:
Contradictions often arise from assay variability (e.g., cell line differences, incubation times). Conduct a meta-analysis of existing studies to isolate confounding variables. Validate findings using orthogonal assays:
- Compare enzyme inhibition (e.g., fluorescence-based vs. radiometric assays).
- Replicate experiments under standardized NIH guidelines for preclinical research, including positive/negative controls and blinded data analysis .
- Apply statistical tests (e.g., ANOVA with post-hoc correction) to assess inter-assay variability. If discrepancies persist, investigate compound stability (e.g., HPLC purity checks post-assay) or metabolite interference .
Advanced: What computational strategies are effective for predicting the reactivity and regioselectivity of this compound in substitution reactions?
Methodological Answer:
Use density functional theory (DFT) to model transition states and identify electrophilic/nucleophilic sites. Calculate Fukui indices to predict regioselectivity at the pyridine ring (C-2 vs. C-4 positions). Molecular dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) can reveal solvation effects on reaction pathways. Validate predictions with kinetic isotope effect (KIE) studies or isotopic labeling experiments. For catalytic systems, combine docking studies (AutoDock Vina) with frontier molecular orbital (FMO) analysis to evaluate ligand-catalyst interactions .
Basic: How should researchers design stability studies for this compound under varying storage conditions?
Methodological Answer:
Adopt ICH Q1A guidelines:
- Test thermal stability (25°C, 40°C), humidity (75% RH), and photolytic exposure (ICH Q1B).
- Analyze degradation products monthly via HPLC-UV/ELSD, focusing on hydrolysis (ketone oxidation) or pyridine ring modifications.
- Use accelerated stability data to extrapolate shelf life via the Arrhenius equation. For light-sensitive compounds, employ amber glass vials and validate packaging materials .
Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible pharmacological studies?
Methodological Answer:
Implement Quality by Design (QbD) principles:
- Define critical quality attributes (CQAs) like purity (>98%), residual solvents, and particle size.
- Use process analytical technology (PAT) for real-time monitoring (e.g., ReactIR for reaction progression).
- Establish acceptance criteria for raw materials (e.g., 3-picoline purity, pentanoyl chloride freshness). For scale-up, conduct similarity testing (ANOVA comparing small vs. large batches) and optimize crystallization conditions to control polymorphism .
Advanced: How can in silico models predict the ADMET profile of this compound, and what experimental validations are required?
Methodological Answer:
Leverage tools like SwissADME or ADMETLab 2.0 to predict permeability (LogP), cytochrome P450 interactions, and toxicity endpoints (e.g., hERG inhibition). Validate predictions experimentally:
- Caco-2 assays for intestinal absorption.
- Microsomal stability tests (human/rat liver microsomes) to assess metabolic clearance.
- AMES test for mutagenicity. Cross-reference computational and experimental data using receiver operating characteristic (ROC) curves to refine model accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
